molecular formula C7H6BrCl B146248 3-Chlorobenzyl bromide CAS No. 766-80-3

3-Chlorobenzyl bromide

Cat. No.: B146248
CAS No.: 766-80-3
M. Wt: 205.48 g/mol
InChI Key: LZIYAIRGDHSVED-UHFFFAOYSA-N
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Description

3-Chlorobenzyl bromide is an organic compound with the molecular formula C7H6BrCl. It is a derivative of benzene, where a bromomethyl group (-CH2Br) and a chlorine atom are attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Mechanism of Action

Target of Action

It is known to react with various compounds in chemical reactions, suggesting that its targets could be diverse depending on the specific reaction context .

Mode of Action

3-Chlorobenzyl bromide is an electrophile that can participate in electrophilic aromatic substitution reactions . In these reactions, the bromine atom of this compound forms a sigma bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

This compound has been used in the synthesis of symmetrical and unsymmetrical benzyl thioethers . It reacts with aminoethanol and sodium hydride (NaH) to yield aminoethyl 3-chlorobenzyl ether . It has also been used as a starting reagent during the synthesis of 1-(3-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole dihydrochloride .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction context. In the synthesis of benzyl thioethers and benzimidazole derivatives, it contributes to the formation of new carbon-sulfur and carbon-nitrogen bonds, respectively .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound decomposes in water , suggesting that its stability and reactivity could be affected by the presence of water or moisture. Furthermore, it is stored under inert atmosphere and at low temperatures (2-8°C) to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorobenzyl bromide can be synthesized through several methods. One common method involves the bromination of 3-chlorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include toluene derivatives.

Scientific Research Applications

3-Chlorobenzyl bromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)benzene: Similar structure but lacks the chlorine atom.

    3-Chlorotoluene: Similar structure but lacks the bromomethyl group.

    1-(Chloromethyl)-3-bromobenzene: Similar structure but with reversed positions of bromine and chlorine.

Uniqueness

3-Chlorobenzyl bromide is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(bromomethyl)-3-chlorobenzene
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InChI

InChI=1S/C7H6BrCl/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LZIYAIRGDHSVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CBr
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Molecular Formula

C7H6BrCl
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DSSTOX Substance ID

DTXSID40227411
Record name 1-(Bromomethyl)-3-chlorobenzene
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Molecular Weight

205.48 g/mol
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Physical Description

Clear light brown liquid; [Sigma-Aldrich MSDS]
Record name 3-Chlorobenzyl bromide
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CAS No.

766-80-3
Record name 3-Chlorobenzyl bromide
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Record name 1-(Bromomethyl)-3-chlorobenzene
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Record name 1-(Bromomethyl)-3-chlorobenzene
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Record name 1-(bromomethyl)-3-chlorobenzene
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Synthesis routes and methods

Procedure details

A solution of 260 ul of 3-chlorobenzyl alcohol dissolved in 2.5 ml of dry tetrahydrofuran is cooled to 0° C. and 120 ul of PBr3 added. The reaction is stirred for 3 hours and extracted with ether. The organic layer is washed with saturated sodium bicarbonate and evaporated to give the desired product.
Quantity
260 μL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
120 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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